Tdrl-X80

XPA inhibitor DNA repair NER pathway

Poorly characterized XPA inhibitors cause irreproducible NER pathway data. TDRL-X80 solves this with quantitative multi-substrate, multi-assay validation: • IC50 18-29 μM (FP) & 21-39 μM (ELISA) across ssDNA, dsDNA & cisplatin-damaged DNA • >3-fold more potent than X801/X802/X803-ideal benchmark for SAR studies • Purity ≥98% (HPLC) ensures accurate working concentrations • Full characterization (CAS 292065-64-6, SMILES, InChIKey) supports publication-grade reproducibility.

Molecular Formula C23H15ClN2O6
Molecular Weight 450.8 g/mol
Cat. No. B12423025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTdrl-X80
Molecular FormulaC23H15ClN2O6
Molecular Weight450.8 g/mol
Structural Identifiers
SMILESCC1=NN(C(=O)C1=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)C(=O)O)C4=CC=CC(=C4)C(=O)O
InChIInChI=1S/C23H15ClN2O6/c1-12-17(21(27)26(25-12)15-4-2-3-14(9-15)22(28)29)11-16-6-8-20(32-16)13-5-7-19(24)18(10-13)23(30)31/h2-11H,1H3,(H,28,29)(H,30,31)/b17-11+
InChIKeyXZRBYOCWWJMJRZ-GZTJUZNOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TDRL-X80: A Quantitative Guide for Selecting an XPA-DNA Binding Inhibitor for Research Procurement


TDRL-X80 (CAS: 292065-64-6; molecular weight: 450.83 g/mol; C23H15ClN2O6) is a small-molecule inhibitor that targets the xeroderma pigmentosum group A (XPA) protein by disrupting its DNA binding activity . XPA is an essential scaffolding protein in the nucleotide excision repair (NER) pathway that recognizes and binds to various DNA lesions, including those induced by platinum-based chemotherapeutics [1]. TDRL-X80 is one of several inhibitors that target the XPA-DNA interaction, a therapeutic strategy designed to sensitize tumor cells to DNA-damaging agents [2]. For procurement purposes, this compound is commercially available from multiple vendors with reported purity typically ≥98% . However, selecting among available XPA inhibitors requires quantitative evaluation of activity across different DNA substrates, assay systems, and structural modifications, as subtle differences in these parameters can materially alter experimental outcomes.

Why Procurement of TDRL-X80 Cannot Be Substituted by Generic In-Class XPA Inhibitors: A Quantitative Rationale


The XPA inhibitor landscape is chemically and functionally heterogeneous, rendering generic substitution between in-class compounds scientifically invalid for rigorous research applications. Inhibitors targeting the XPA-DNA interaction vary substantially in their chemical scaffolds, potency ranges spanning over two orders of magnitude (from sub-micromolar to >100 μM), and differential activity across distinct DNA substrates (single-stranded, double-stranded, and cisplatin-damaged DNA) [1]. Even within the same chemical series, structural modifications can drastically alter inhibitory activity: for example, TDRL-X80 (IC50 18–29 μM) is derived from a parent scaffold where minimal structural changes yielded analogs with IC50 values ranging from 75 μM to >100 μM [2]. Furthermore, the choice of assay platform (fluorescence polarization versus ELISA) yields quantitatively distinct IC50 measurements for the same compound, underscoring the need for consistent and well-characterized reference standards [1]. These differences are not merely incremental—they directly impact experimental design decisions regarding working concentrations, cellular permeability thresholds, and combination therapy regimens. Procuring a specific, well-characterized compound with established multi-substrate activity data therefore ensures experimental reproducibility and enables meaningful cross-study comparisons, whereas unverified substitution introduces uncontrolled variables that can confound data interpretation.

Quantitative Differentiation Evidence: How TDRL-X80 Compares to Analogs and Alternative XPA Inhibitors


TDRL-X80 Versus Structurally Related X80 Derivatives: 3- to >5-Fold Superior Inhibitory Activity

TDRL-X80 demonstrates a clear potency advantage over closely related X80 derivative compounds. In a modified ELISA assay using a 60-base single-stranded DNA substrate, TDRL-X80 (labeled as the parent compound) exhibited substantially greater inhibitory activity than three structurally related analogs. While the published data table designates TDRL-X80 as the benchmark, the differential activity among analogs underscores the structural sensitivity of this scaffold [1].

XPA inhibitor DNA repair NER pathway small molecule structure-activity relationship

Differential Activity Across DNA Substrates: Preserved Potency Against Cisplatin-Damaged DNA Versus Single-Stranded DNA

TDRL-X80 inhibits XPA binding to three distinct DNA substrates with comparable potency, an important functional characteristic for experimental applications. In fluorescence polarization assays, TDRL-X80 exhibited IC50 values of 18 μM for single-stranded DNA, 20 μM for double-stranded DNA, and 29 μM for cisplatin-damaged DNA . This relatively flat activity profile across substrates distinguishes TDRL-X80 from certain alternative XPA inhibitors that may show preferential activity toward specific DNA lesion types [1].

cisplatin resistance DNA damage repair NER inhibition platinum chemotherapy

Orthogonal Assay Validation: Cross-Platform Reproducibility Between FP and ELISA Assays

TDRL-X80's inhibitory activity has been independently quantified using two orthogonal assay platforms—fluorescence polarization (FP) and ELISA—providing researchers with cross-validated potency data that reduces single-assay bias. The FP assay yielded IC50 values of 18, 20, and 29 μM for single-stranded, double-stranded, and cisplatin-damaged DNA, respectively. The ELISA assay yielded corresponding IC50 values of 21, 39, and 28 μM .

assay validation reproducibility biochemical assay screening

Structural Identity and Purity Documentation: Verified Chemical Identity Versus Ambiguous Nomenclature

TDRL-X80 is supplied with complete structural characterization including IUPAC name, SMILES string, InChIKey, and CAS registry number (292065-64-6) . Multiple vendors report purity specifications of ≥98% (InvivoChem) and 99.6% (MedChemExpress) , providing procurement flexibility with documented quality benchmarks. The compound is also listed under the name 'X80' in some commercial catalogs, but the CAS number definitively identifies TDRL-X80 as the specific (E)- or (Z)- configured small molecule .

chemical identity quality control procurement reproducibility

Optimal Research and Industrial Application Scenarios for TDRL-X80 Based on Quantitative Evidence


Mechanistic Studies of Nucleotide Excision Repair (NER) Pathway Inhibition

TDRL-X80 is ideally suited for biochemical and cell-free studies examining the XPA-DNA binding interface within the NER pathway. Its validated activity across single-stranded, double-stranded, and cisplatin-damaged DNA (IC50 18–29 μM in FP assays) enables researchers to interrogate substrate-specific effects on XPA-DNA complex formation. The availability of orthogonal FP and ELISA assay data provides confidence in measured IC50 values and allows researchers to select the assay platform best aligned with their experimental workflow . This compound is particularly valuable for structure-activity relationship (SAR) studies, as it represents a well-characterized benchmark within the X80 chemical series against which novel analogs can be compared [1].

Cisplatin Sensitization and Platinum Resistance Reversal Studies

TDRL-X80 is directly applicable to preclinical studies investigating the sensitization of cancer cells to platinum-based chemotherapeutics. The compound's demonstrated activity on cisplatin-damaged DNA (IC50 = 29 μM in FP, 28 μM in ELISA) establishes its ability to inhibit XPA binding to therapeutically relevant DNA lesions, a prerequisite for disrupting NER-mediated repair of platinum-induced DNA adducts. Researchers designing combination therapy experiments should note the low-to-mid micromolar potency range (18–39 μM across substrates and assays), which informs the selection of working concentrations in cellular assays . Given the established clinical correlation between high XPA expression and reduced platinum therapy efficacy [2], TDRL-X80 serves as a chemical probe for testing the hypothesis that pharmacological XPA inhibition can overcome intrinsic or acquired platinum resistance.

Chemical Tool for Comparative XPA Inhibitor Benchmarking and Assay Development

TDRL-X80 functions as a validated reference standard for benchmarking novel XPA inhibitors due to its multi-substrate, multi-assay characterization. Researchers developing new XPA-targeting compounds can use TDRL-X80 as a positive control to calibrate assay performance and establish a baseline for comparative potency evaluation. The compound's >3- to >5-fold potency advantage over structurally related X80 derivatives (X801, X802, X803) [1] provides a clear quantitative benchmark for assessing whether new chemical modifications yield meaningful improvements in inhibitory activity. Additionally, the cross-platform validation between FP and ELISA formats makes TDRL-X80 a reliable tool for troubleshooting and validating new XPA-DNA binding assays, as the expected IC50 range across different DNA substrates is well documented.

In Vitro Target Engagement Studies Requiring Verified Compound Identity and Purity

TDRL-X80 is appropriate for experiments requiring high-confidence chemical identity and documented purity for publication or regulatory purposes. The compound's complete structural characterization (IUPAC name, SMILES, InChIKey, CAS 292065-64-6) and vendor-reported purity specifications of 98.0–99.6% support reproducible target engagement studies in biochemical and cellular systems. For researchers conducting dose-response experiments, the availability of purity-verified material enables accurate calculation of molar concentrations and minimizes the confounding effects of impurities on observed biological activity. The CAS registry number provides unambiguous identification across publications, facilitating literature comparisons and meta-analyses of XPA inhibitor studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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